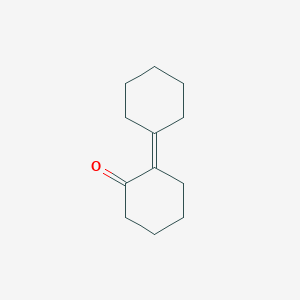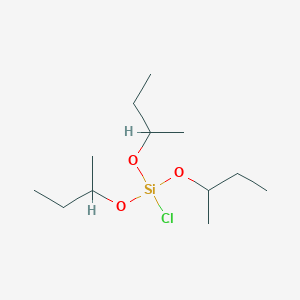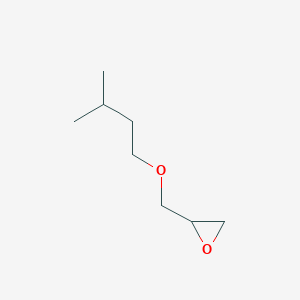
((Isopentyloxy)methyl)oxirane
描述
((Isopentyloxy)methyl)oxirane, also known as IPOM, is a chemical compound that belongs to the class of epoxides. It is a colorless liquid with a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol. IPOM is used in various scientific research applications due to its unique properties and characteristics.
作用机制
The mechanism of action of ((Isopentyloxy)methyl)oxirane is not fully understood, but it is believed to involve the formation of covalent bonds with nucleophilic groups in biological molecules, such as proteins and DNA. This covalent bonding can lead to the inhibition of enzymatic activity and the disruption of cellular processes, which can ultimately lead to cell death. The exact mechanism of action of ((Isopentyloxy)methyl)oxirane is still being studied, and further research is needed to fully understand its biological effects.
生化和生理效应
((Isopentyloxy)methyl)oxirane has been shown to have various biochemical and physiological effects, such as cytotoxicity, genotoxicity, and mutagenicity. ((Isopentyloxy)methyl)oxirane has been shown to induce DNA damage and cell cycle arrest in cancer cells, which can ultimately lead to cell death. Additionally, ((Isopentyloxy)methyl)oxirane has been shown to have antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
The advantages of using ((Isopentyloxy)methyl)oxirane in lab experiments include its low cost, ease of synthesis, and versatility. ((Isopentyloxy)methyl)oxirane can be modified to produce derivatives with different properties and characteristics, which makes it a useful compound for various scientific research applications. However, ((Isopentyloxy)methyl)oxirane also has some limitations, such as its potential toxicity and the need for proper handling and disposal procedures.
未来方向
There are many future directions for the use of ((Isopentyloxy)methyl)oxirane in scientific research. One possible direction is the development of new ((Isopentyloxy)methyl)oxirane derivatives with improved properties and characteristics, such as increased potency and selectivity. Additionally, ((Isopentyloxy)methyl)oxirane derivatives could be used in the development of new materials with improved mechanical and thermal properties. Further research is also needed to fully understand the mechanism of action of ((Isopentyloxy)methyl)oxirane and its biological effects, which could lead to the development of new drugs and therapies for various diseases.
科学研究应用
((Isopentyloxy)methyl)oxirane has been used in various scientific research applications, such as in the development of new drugs and materials. ((Isopentyloxy)methyl)oxirane is a versatile compound that can be modified to produce derivatives with different properties and characteristics. For example, ((Isopentyloxy)methyl)oxirane derivatives have been used in the development of anticancer drugs, antimicrobial agents, and antiviral drugs. Additionally, ((Isopentyloxy)methyl)oxirane derivatives have been used in the synthesis of polymers and coatings with improved mechanical properties and thermal stability.
属性
CAS 编号 |
15965-97-6 |
|---|---|
产品名称 |
((Isopentyloxy)methyl)oxirane |
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
2-(3-methylbutoxymethyl)oxirane |
InChI |
InChI=1S/C8H16O2/c1-7(2)3-4-9-5-8-6-10-8/h7-8H,3-6H2,1-2H3 |
InChI 键 |
YGOZVDCPBOZJMK-UHFFFAOYSA-N |
SMILES |
CC(C)CCOCC1CO1 |
规范 SMILES |
CC(C)CCOCC1CO1 |
其他 CAS 编号 |
15965-97-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

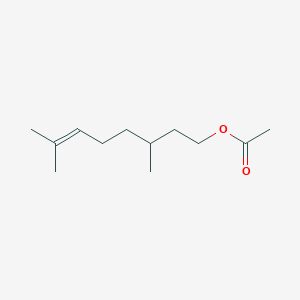
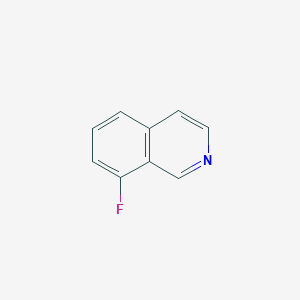
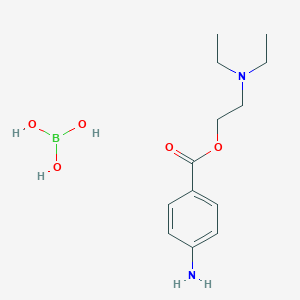
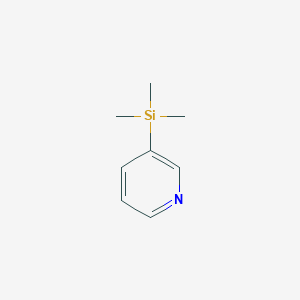
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)
![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)
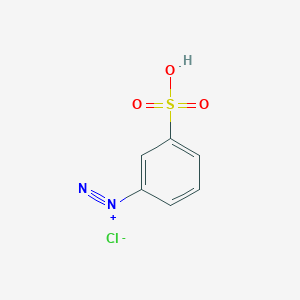
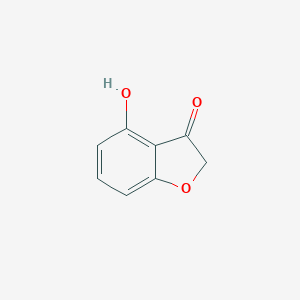
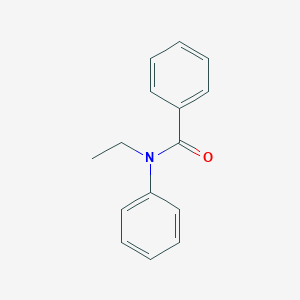
![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)
